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Compound of Interest

Compound Name: Spiro[4.5]decane-8-thiol

Cat. No.: B13241499

CAS Number: 1602816-79-4 Molecular Formula: C10H18S Molecular Weight: 170.31 g/mol

Introduction: The Strategic Value of the
Spiro[4.5]decane Scaffold in Thiol Chemistry

The spiro[4.5]decane framework represents a pivotal structural motif in contemporary medicinal
chemistry and materials science. Its inherent three-dimensionality, conferred by the orthogonal
fusion of a cyclopentane and a cyclohexane ring, provides a rigid and well-defined scaffold for
the precise spatial orientation of functional groups.[1] This structural rigidity is highly sought
after in drug design, as it can lead to enhanced binding affinity and selectivity for biological
targets. The introduction of a thiol group at the 8-position of this scaffold introduces a versatile
functional handle for a multitude of chemical transformations, making Spiro[4.5]decane-8-thiol
a valuable building block for the synthesis of novel therapeutic agents and advanced materials.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug
development professionals, providing in-depth insights into the synthesis, properties, reactivity,
and potential applications of Spiro[4.5]decane-8-thiol. While experimental data for this
specific molecule is not extensively published, this guide extrapolates from established
principles of organic chemistry and the known characteristics of analogous structures to
provide a robust framework for its utilization in research and development.

Physicochemical and Structural Characteristics
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While specific experimental data for Spiro[4.5]decane-8-thiol is limited, its properties can be

inferred from the constituent spiro[4.5]decane core and the aliphatic thiol functional group.

Justification | Comparative

Property Predicted/Inferred Value
Data
Aliphatic thiols are typically
o colorless liquids. Any
Appearance Colorless to pale yellow liquid )
coloration may be due to trace
impurities or oxidation.
o Low molecular weight thiols
Pungent, characteristic of )
Odor ] are known for their strong,
thiols
often unpleasant odors.[2]
Higher than the corresponding
alcohol, Spiro[4.5]decan-8-ol,
Boiling Point Estimated 220-240 °C due to the larger sulfur atom,
but lower than compounds with
strong intermolecular forces.
Insoluble in water; soluble in
common organic solvents The hydrophobic spirocyclic
Solubility (e.g., ethanol, diethyl ether, core dominates the molecule's
dichloromethane, solubility profile.
tetrahydrofuran).
Aliphatic thiols are significantly
more acidic than their
corresponding alcohols (pKa
Acidity (pKa) ~10-11 ~16-18) due to the larger size

and greater polarizability of the
sulfur atom, which stabilizes

the resulting thiolate anion.

Structural Elucidation:

The definitive structure of Spiro[4.5]decane-8-thiol can be confirmed through a combination of

spectroscopic techniques:
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR would show a complex pattern of aliphatic protons in the spiro[4.5]decane
framework. A characteristic signal for the proton of the thiol group (R-SH) would be
expected, typically in the range of 1-2 ppm, which would be exchangeable with D20.

o 13C NMR would display distinct signals for the ten carbon atoms of the spirocyclic system.
The carbon atom attached to the thiol group would exhibit a characteristic chemical shift.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*)
corresponding to the molecular weight of 170.31. Fragmentation patterns would be indicative
of the spiro[4.5]decane structure.

e Infrared (IR) Spectroscopy: A weak to medium absorption band in the region of 2550-2600
cm~1 would confirm the presence of the S-H stretching vibration, a characteristic feature of
thiols.

Synthesis of Spiro[4.5]decane-8-thiol: Plausible
Synthetic Strategies

Given the absence of a specific published protocol for the synthesis of Spiro[4.5]decane-8-
thiol, this section outlines two logical and experimentally viable synthetic routes, commencing
from the corresponding ketone, Spiro[4.5]decan-8-one.

Route 1: Thionation of Spiro[4.5]decan-8-one

A direct and efficient method for the synthesis of thioketones from ketones is the use of
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).
While this would yield the thioketone, subsequent reduction would be required to obtain the
thiol. A more direct conversion of a ketone to a thiol is not a standard single-step
transformation. Therefore, a two-step process involving reduction of the ketone to the alcohol,
followed by conversion to the thiol is a more practical approach.

Route 2: From Spiro[4.5]decan-8-one via the
Corresponding Alcohol
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This two-step pathway is a robust and widely applicable method for the conversion of a ketone
to a thiol.

Step 1: Reduction of Spiro[4.5]decan-8-one to Spiro[4.5]decan-8-ol

The reduction of the ketone to the secondary alcohol is a standard transformation that can be
achieved with high yield using a variety of reducing agents.

» Rationale for Reagent Selection: Sodium borohydride (NaBHa4) is a mild and selective
reducing agent, ideal for the reduction of ketones in the presence of other functional groups.
It is also safer and easier to handle than more powerful reducing agents like lithium
aluminum hydride (LiAlH4). The reaction is typically performed in an alcoholic solvent such
as methanol or ethanol.

Experimental Protocol: Synthesis of Spiro[4.5]decan-8-ol

 In a round-bottom flask equipped with a magnetic stirrer, dissolve Spiro[4.5]decan-8-one (1.0
eq) in methanol (10 mL per gram of ketone).

e Cool the solution to 0 °C in an ice bath.

e Slowly add sodium borohydride (NaBHa4) (1.1 eq) portion-wise to the stirred solution.

 After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

¢ Once the reaction is complete, carefully quench the reaction by the slow addition of water.

o Concentrate the mixture under reduced pressure to remove the methanol.

o Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20
mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to afford the crude Spiro[4.5]decan-8-ol.

» Purify the product by column chromatography on silica gel if necessary.
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Step 2: Conversion of Spiro[4.5]decan-8-ol to Spiro[4.5]decane-8-thiol

The conversion of an alcohol to a thiol can be accomplished through several methods. The
Mitsunobu reaction offers a reliable one-pot procedure with inversion of stereochemistry.

o Causality behind Experimental Choices: The Mitsunobu reaction is a powerful tool for the
conversion of primary and secondary alcohols to a variety of functional groups, including
thiols, with inversion of configuration.[3] It proceeds under mild, neutral conditions, which is
advantageous for sensitive substrates. The reaction involves the in-situ activation of the
alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl
azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic
attack by a thiol source, such as thioacetic acid. The resulting thioacetate is then hydrolyzed
to the desired thiol.

Experimental Protocol: Synthesis of Spiro[4.5]decane-8-thiol via Mitsunobu Reaction

e To a solution of Spiro[4.5]decan-8-ol (1.0 eq) and triphenylphosphine (PPhs) (1.5 eq) in
anhydrous tetrahydrofuran (THF) (15 mL per gram of alcohol) under an inert atmosphere
(e.g., nitrogen or argon), add thioacetic acid (1.2 eq).

e Cool the mixture to 0 °C in an ice bath.

o Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq)
dropwise to the stirred solution.

» Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction
by TLC.

e Upon completion, concentrate the reaction mixture under reduced pressure.

e The crude product, containing the thioacetate, is then dissolved in a mixture of methanol and
water.

e Add a base, such as sodium hydroxide or potassium carbonate, and stir at room temperature
to effect hydrolysis of the thioacetate.
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 After hydrolysis is complete (monitored by TLC), neutralize the mixture with a dilute acid
(e.g., 1 M HCI).

» Extract the product with an organic solvent, wash with water and brine, dry over anhydrous
sodium sulfate, and concentrate.

 Purify the crude thiol by column chromatography on silica gel.

Reactivity and Potential Transformations

Spiro[4.5]decane-8-thiol, as a secondary aliphatic thiol, is expected to exhibit reactivity
characteristic of this functional group. The spirocyclic framework is generally stable under many
reaction conditions.

« Acidity and Thiolate Formation: The thiol proton is acidic and can be readily removed by a
base (e.g., sodium hydroxide, sodium hydride) to form the corresponding thiolate anion. This
thiolate is a potent nucleophile.

» Nucleophilic Substitution (S-Alkylation): The thiolate can participate in Sn2 reactions with
alkyl halides to form thioethers (sulfides).

e Oxidation to Disulfides: Thiols can be oxidized to disulfides under mild conditions, for
example, using iodine in the presence of a base or exposure to air. This reaction is
reversible, and the disulfide can be reduced back to the thiol.

e Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate addition to a,[3-
unsaturated carbonyl compounds.

» Protection of the Thiol Group: If necessary for multi-step syntheses, the thiol group can be
protected using various protecting groups, such as a trityl group, which can be removed
under acidic conditions.

Applications in Research and Drug Discovery

The unique combination of a rigid spirocyclic core and a versatile thiol functional group makes
Spiro[4.5]decane-8-thiol a highly attractive building block in several areas of chemical
research.
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» Medicinal Chemistry: The spiro[4.5]decane scaffold is found in a number of biologically
active natural products and synthetic compounds.[1][4] The thiol group can serve as a key
pharmacophore, an anchor for bioconjugation, or a precursor for other sulfur-containing
functional groups. Its potential applications include the development of enzyme inhibitors,
receptor modulators, and probes for chemical biology.

» Materials Science: Thiols are widely used for the functionalization of surfaces, particularly
gold, through the formation of self-assembled monolayers (SAMs). Spiro[4.5]decane-8-thiol
could be employed to create well-defined, three-dimensional surfaces with specific physical
and chemical properties.

o Fragment-Based Drug Discovery (FBDD): The relatively small size and well-defined shape of
Spiro[4.5]decane-8-thiol make it an interesting candidate for fragment-based screening
campaigns to identify starting points for the development of new drugs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Spiro[4.5]decane-8-thiol is not readily available,
a comprehensive safety assessment can be made based on the known hazards of analogous
compounds, such as Spiro[4.5]decan-8-ol[5] and other aliphatic thiols.

GHS Hazard Classification (Inferred):

Hazard Class Hazard Category Hazard Statement
Flammable Liquids Category 4 H227: Combustible liquid
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation

Serious Eye Damage/Eye
o Category 2A
Irritation

H319: Causes serious eye

irritation

Specific Target Organ Toxicity -
Single Exposure (Respiratory Category 3

Tract Irritation)

H335: May cause respiratory

irritation

Personal Protective Equipment (PPE):
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o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

o Skin Protection: Wear chemically resistant gloves (e.qg., nitrile or neoprene), a lab coat, and
closed-toe shoes.

o Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If
inhalation risk is high, use a respirator with an appropriate cartridge.

Handling and Storage:

Handle in a well-ventilated area to avoid inhalation of vapors.

Avoid contact with skin, eyes, and clothing.

Keep away from heat, sparks, and open flames.

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Thiols can be malodorous; take appropriate measures to contain the odor.
First Aid Measures:

« Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult,
give oxygen. Get medical attention.

» Skin Contact: Immediately wash with soap and water for at least 15 minutes. Remove
contaminated clothing. Get medical attention if irritation develops.

» Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower
and upper eyelids occasionally. Get medical attention.

 Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Get medical attention.

Conclusion

Spiro[4.5]decane-8-thiol is a promising, yet underexplored, chemical entity with significant
potential as a building block in medicinal chemistry and materials science. Its rigid three-
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dimensional structure, combined with the versatile reactivity of the thiol group, offers a unique
platform for the design and synthesis of novel molecules with tailored properties. This technical
guide provides a foundational understanding of its synthesis, predicted properties, and
potential applications, empowering researchers to harness the capabilities of this intriguing
spirocyclic thiol. As with any chemical, proper safety precautions are paramount to ensure its
safe and effective use in the laboratory.

Diagrams
Chemical Structure of Spiro[4.5]decane-8-thiol

Caption: 2D Structure of Spiro[4.5]decane-8-thiol

Reduction Mitsunobu Reaction
. o (e.g., NaBH4, MeOH) . o (PPhs, DEAD, Thioacetic Acid then Hydrolysis) [ Spiro[4.5]decane-8-thiol
Spiro[4.5]decan-8-one | Spiro[4.5]decan-8-ol P (CAS: 1602816-79-4)

Click to download full resolution via product page

Caption: Proposed synthetic route to Spiro[4.5]decane-8-thiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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